1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea
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Description
1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea, also known as MP-10, is a synthetic compound that has shown potential in various scientific research applications. This compound is well-known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs. In
Scientific Research Applications
X-ray Powder Diffraction Data for Related Compounds :
- A study by Wang et al. (2017) focused on the x-ray powder diffraction data of a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, which is an intermediate in the synthesis of the anticoagulant, apixaban. This research provides valuable insights into the crystal structure and purity of the compound, which is essential for understanding its chemical properties and potential applications (Wang et al., 2017).
Synthesis and Biological Evaluation of Urea Derivatives :
- A paper by Feng et al. (2020) describes the design, synthesis, and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This study highlights the potential of urea derivatives in medicinal chemistry, particularly in developing new anticancer agents (Feng et al., 2020).
Treatment and Nursing Application in Bronchial Pneumonia :
- Research by Ding and Zhong (2022) explored the use of a new heterocycle compound, closely related to the chemical structure of interest, in the treatment and nursing of children's bronchial pneumonia. The study provides insights into the biological activity and potential therapeutic applications of such compounds (Ding & Zhong, 2022).
Synthesis of Deuterium-Labeled Analogs for Pharmacokinetic Studies :
- Liang et al. (2020) conducted a study on the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) as an internal standard for LC–MS analysis. This research is significant for understanding the drug absorption and distribution of related urea compounds, which could be crucial for their development as potential drugs (Liang et al., 2020).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-21-11-9-16-15(20)17-12-5-7-13(8-6-12)18-10-3-2-4-14(18)19/h5-8H,2-4,9-11H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBHUDRWMFJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea |
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